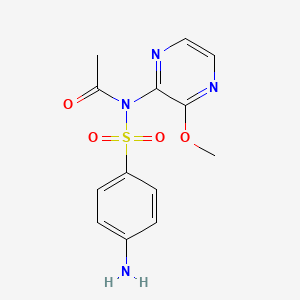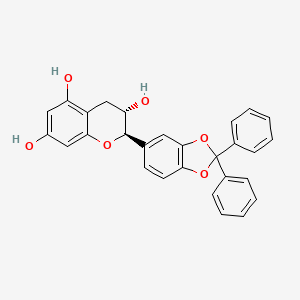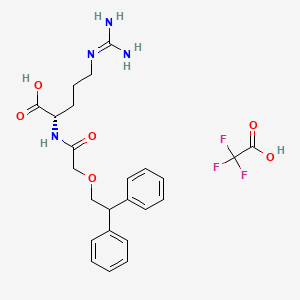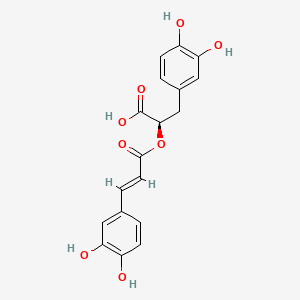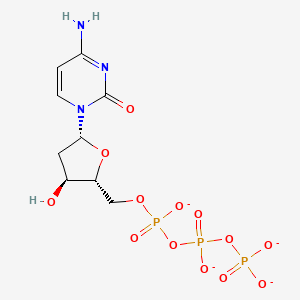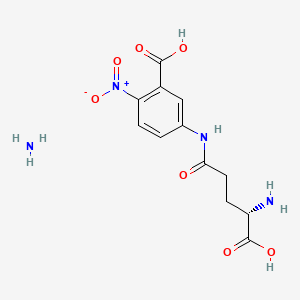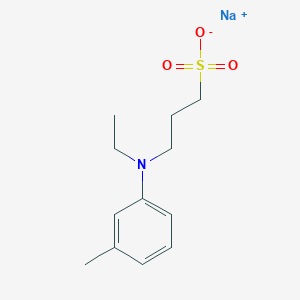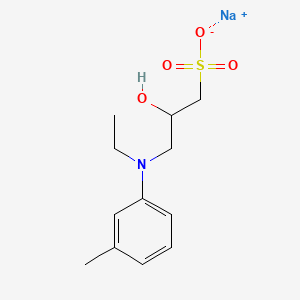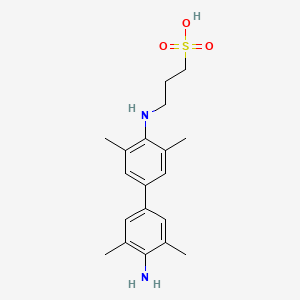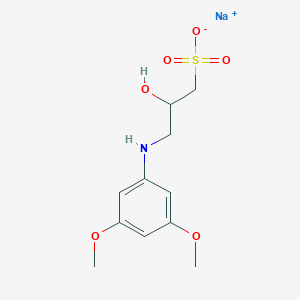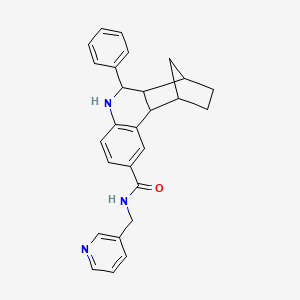
6-phenyl-N-(pyridin-3-ylmethyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-phenyl-N-(pyridin-3-ylmethyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in the scientific literature.
Aplicaciones Científicas De Investigación
Antimicrobial Activity of Pyrimidine Derivatives
The compound 6-phenyl-N-(pyridin-3-ylmethyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide is part of a broader class of pyrimidine derivatives, which are known for their versatile applications in medicine, including antimicrobial properties. Rathod and Solanki (2018) synthesized a series of pyrimidine derivatives, highlighting their antimicrobial activity. These compounds were characterized through various spectroscopic techniques, demonstrating the potential of pyrimidine derivatives in medicinal applications, including as antimicrobial agents (Rathod & Solanki, 2018).
Inhibition of Met Kinase Superfamily
Derivatives similar to the compound have been studied for their inhibitory activity against the Met kinase superfamily. Schroeder et al. (2009) discovered a potent and selective inhibitor, demonstrating complete tumor stasis in a human gastric carcinoma xenograft model following oral administration. This research indicates the potential application of such compounds in cancer treatment (Schroeder et al., 2009).
NK-1 Antagonist Activity
Compounds structurally related to 6-phenyl-N-(pyridin-3-ylmethyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide have been used in the synthesis of NK-1 antagonists. Jungheim et al. (2006) used regioselective pyridine metallation chemistry to produce compounds with NK-1 antagonist activity, showcasing the diverse therapeutic applications of these compounds (Jungheim et al., 2006).
Propiedades
Número CAS |
1005095-04-4 |
|---|---|
Nombre del producto |
6-phenyl-N-(pyridin-3-ylmethyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide |
Fórmula molecular |
C27H27N3O |
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
10-phenyl-N-(pyridin-3-ylmethyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide |
InChI |
InChI=1S/C27H27N3O/c31-27(29-16-17-5-4-12-28-15-17)21-10-11-23-22(14-21)24-19-8-9-20(13-19)25(24)26(30-23)18-6-2-1-3-7-18/h1-7,10-12,14-15,19-20,24-26,30H,8-9,13,16H2,(H,29,31) |
Clave InChI |
HSJXOMZEPTVVQC-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2C4=C(C=CC(=C4)C(=O)NCC5=CN=CC=C5)NC3C6=CC=CC=C6 |
SMILES canónico |
C1CC2CC1C3C2C4=C(C=CC(=C4)C(=O)NCC5=CN=CC=C5)NC3C6=CC=CC=C6 |
Sinónimos |
5,6(s),6a(r),7(r),8,9,10(s),10a(s)-Octahydro-6-phenyl-N-(3-pyridinylmethyl)-7,10-methanophenanthridine-2-carboxamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



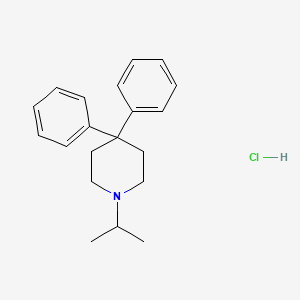
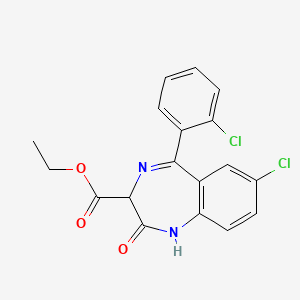
![1-(Dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol](/img/structure/B1663310.png)
![1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6,7-dihydro-5H-indol-4-one](/img/structure/B1663312.png)
